molecular formula C15H17F3N2O B5403870 (4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B5403870
M. Wt: 298.30 g/mol
InChI Key: SYUFSJOSRUZOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a synthetic organic compound characterized by the presence of an allylpiperazine group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:

    Formation of the Allylpiperazine Intermediate: This step involves the reaction of piperazine with allyl bromide under basic conditions to form the allylpiperazine intermediate.

    Coupling with Trifluoromethylphenyl Ketone: The allylpiperazine intermediate is then coupled with 3-(trifluoromethyl)phenyl ketone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for aldehyde formation.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets. The allylpiperazine group can interact with various receptors, while the trifluoromethyl group can enhance binding affinity and selectivity. The compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (4-METHOXYPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with a methoxy group instead of an allyl group.

    (4-ETHYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with an ethyl group instead of an allyl group.

Uniqueness

(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to the presence of the allyl group, which can undergo additional chemical transformations compared to methoxy or ethyl groups. This provides greater versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)15(16,17)18/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUFSJOSRUZOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.